2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine
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Overview
Description
2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group and a pyrrolidine ring attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the difluorophenyl group. The pyrimidine core is then constructed, and the pyrrolidine ring is attached in the final step. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize the reaction conditions, reduce production costs, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and verifying the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and pyrimidine derivatives, such as:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1
Uniqueness
The uniqueness of 2-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(pyrrolidin-1-yl)pyrimidine lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H23F2N5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine |
InChI |
InChI=1S/C19H23F2N5/c20-16-11-15(12-17(21)13-16)14-24-7-9-26(10-8-24)19-22-4-3-18(23-19)25-5-1-2-6-25/h3-4,11-13H,1-2,5-10,14H2 |
InChI Key |
TXEKVYITWRWURY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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